![molecular formula C22H16F2N2O2S2 B2746290 (E)-3-((2-fluorobenzyl)thio)-3-((2-fluorophenyl)amino)-2-(phenylsulfonyl)acrylonitrile CAS No. 866347-05-9](/img/structure/B2746290.png)
(E)-3-((2-fluorobenzyl)thio)-3-((2-fluorophenyl)amino)-2-(phenylsulfonyl)acrylonitrile
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Description
(E)-3-((2-fluorobenzyl)thio)-3-((2-fluorophenyl)amino)-2-(phenylsulfonyl)acrylonitrile is a useful research compound. Its molecular formula is C22H16F2N2O2S2 and its molecular weight is 442.5. The purity is usually 95%.
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Scientific Research Applications
Polymer Science and Materials
Arylsulfonic polymers, synthesized from fluorosulfonylaryl monomers like those structurally related to the specified compound, have been shown to be crucial in the development of polymers and copolymers bearing sulfonic acid groups. These polymers find applications in various domains, including filtration, catalysis, and as ion-exchange materials, highlighting the material's adaptability and utility in creating advanced functional materials (Hart & Timmerman, 1960).
Medicinal Chemistry
In the realm of medicinal chemistry, substituted sulfonamide and sulfonylhydrazide analogues of L-asparagine, related to the core structure of the specified compound, have been investigated for their potential to inhibit L-asparagine biosynthesis. This pathway is critical in some cancer cells, and inhibitors can serve as therapeutic agents, underscoring the compound's relevance in drug discovery and development (Brynes, Burckart, & Mokotoff, 1978).
Optoelectronics
In optoelectronics, donor-acceptor substituted thiophene dyes, structurally akin to the specified compound, have been designed for enhanced nonlinear optical limiting. These materials are essential for protecting human eyes and optical sensors, as well as for stabilizing light sources in optical communications. Their synthesis and characterization underscore the role of such compounds in advancing optoelectronic devices (Anandan et al., 2018).
Fluorescent Probes and Sensors
The development of novel benzimidazoles and benzimidazo[1,2-a]quinolines, similar in complexity to the specified compound, has been reported for their potential as chemosensors for different cations. These compounds' ability to significantly alter fluorescence intensity upon interaction with various metal cations exemplifies their application in designing sensitive and selective chemical sensors (Hranjec et al., 2012).
Neuroimaging Agents
Further illustrating the compound's medicinal potential, 3-amino-4-(2-[(4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, a fluorobenzyl analogue of DASB, has been synthesized for neuroimaging, specifically targeting the serotonin transporter. This work demonstrates the compound's relevance in developing diagnostic tools for neurological conditions (Garg et al., 2007).
properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(2-fluoroanilino)-3-[(2-fluorophenyl)methylsulfanyl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F2N2O2S2/c23-18-11-5-4-8-16(18)15-29-22(26-20-13-7-6-12-19(20)24)21(14-25)30(27,28)17-9-2-1-3-10-17/h1-13,26H,15H2/b22-21+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLSDVJBLNYCSW-QURGRASLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=C(NC2=CC=CC=C2F)SCC3=CC=CC=C3F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C(\NC2=CC=CC=C2F)/SCC3=CC=CC=C3F)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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